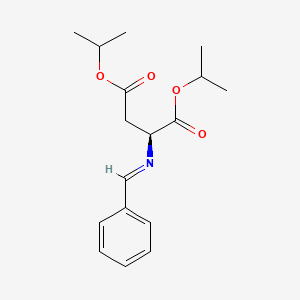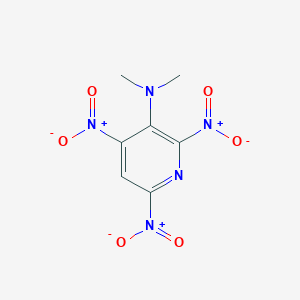
N,N-Dimethyl-2,4,6-trinitropyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2,4,6-trinitropyridin-3-amine is a chemical compound known for its unique structure and properties It is characterized by the presence of three nitro groups attached to a pyridine ring, with a dimethylamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the dimethylamine group. One common method involves the nitration of 2,4,6-trinitropyridine, followed by the reaction with dimethylamine under controlled conditions. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid as nitrating agents, and the process is carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential hazards associated with the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the nitro groups or the dimethylamine group are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can lead to the formation of N,N-dimethyl-2,4,6-triaminopyridin-3-amine, while oxidation can result in the formation of various oxidized derivatives.
Scientific Research Applications
N,N-Dimethyl-2,4,6-trinitropyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,4,6-trinitropyridin-3-amine involves its interaction with specific molecular targets and pathways. The nitro groups and the dimethylamine group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethyl-2,4,6-trinitropyridin-3-amine can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds contain nitro groups, but TNT lacks the dimethylamine group.
N,N-Dimethyl-2,4,6-trinitroaniline: This compound is similar in structure but has an aniline group instead of a pyridine ring.
2,4,6-Trinitrophenol (Picric Acid): Similar in having nitro groups, but it has a phenol group instead of a dimethylamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920502-84-7 |
|---|---|
Molecular Formula |
C7H7N5O6 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
N,N-dimethyl-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C7H7N5O6/c1-9(2)6-4(10(13)14)3-5(11(15)16)8-7(6)12(17)18/h3H,1-2H3 |
InChI Key |
VFKRHPHBOORTQD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


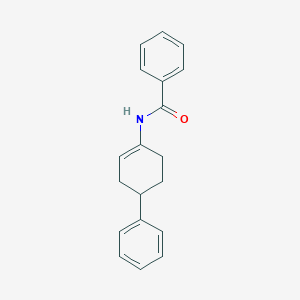
![2-{2-[(4-Methylbenzene-1-sulfonyl)oxy]ethoxy}ethyl benzoate](/img/structure/B15171101.png)
![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
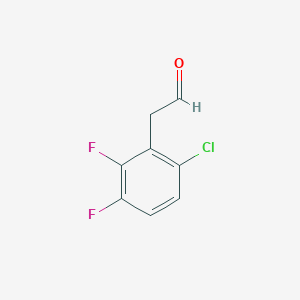
![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)
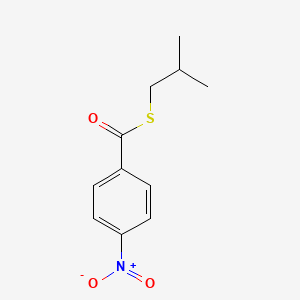
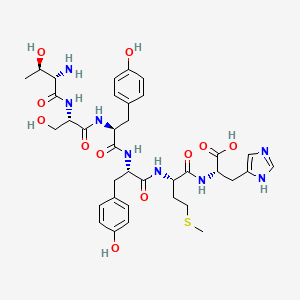

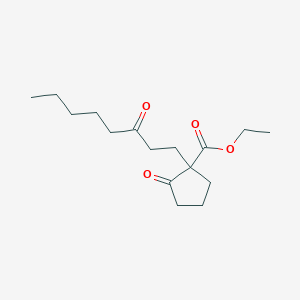

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B15171148.png)
